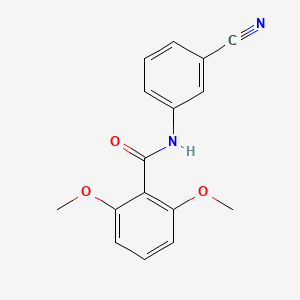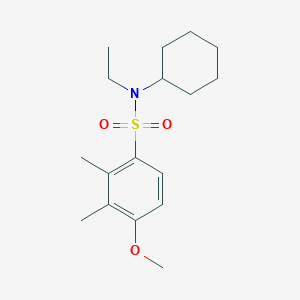![molecular formula C19H22ClNOS B5849278 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B5849278.png)
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide selectively binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell activation, proliferation, and survival, which are key processes involved in the development and progression of various diseases.
Biochemical and Physiological Effects
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide has been shown to have significant biochemical and physiological effects on B-cells. It inhibits the activation of B-cells and reduces their survival and proliferation. This leads to a decrease in the production of autoantibodies and pro-inflammatory cytokines, which are key contributors to the pathogenesis of autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy and safety in humans are still being evaluated, and further studies are needed to determine its optimal dosing and potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. It may also have potential in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine its efficacy and safety in these diseases and to optimize its dosing and administration. Additionally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets and improved treatment options for various diseases.
Métodos De Síntesis
The synthesis of 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide involves a multi-step process that includes the reaction of 2-chlorobenzyl chloride with sodium thiomethoxide to form 2-chlorobenzyl thioether. This intermediate is then reacted with N-(2-isopropyl-6-methylphenyl)acetamide in the presence of a catalyst to yield 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNOS/c1-13(2)16-9-6-7-14(3)19(16)21-18(22)12-23-11-15-8-4-5-10-17(15)20/h4-10,13H,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCBDJBFXXDJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)


![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5849233.png)





![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)